Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)8-5-14-4-6(11)3-7(12)9(14)13-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDWMYCWZHTXNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the imidazo[1,2-a]pyridine core.
Chlorination: Chlorine atoms are introduced at the 6 and 8 positions of the imidazo[1,2-a]pyridine ring.
Esterification: The final step involves the esterification of the carboxyl group at the 2 position with ethanol to form the ethyl ester.
Chemical Reactions Analysis
Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 6 and 8 positions can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and acids or bases for hydrolysis . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate has several notable applications across different fields of research:
1. Medicinal Chemistry
- The compound has been studied for its potential anticancer properties . Research indicates that imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro by modulating cell signaling pathways.
- Cholinesterase Inhibition : Preliminary studies suggest that this compound may inhibit human butyrylcholinesterase, which is significant for treating neurodegenerative diseases like Alzheimer's disease.
2. Antimicrobial Activity
- This compound exhibits antimicrobial properties against certain bacterial strains. Initial screenings have shown its potential application in antimicrobial therapies, although further research is needed to explore its efficacy against a broader range of pathogens.
3. Organic Synthesis
- This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. It is particularly useful in synthesizing other biologically active compounds due to its functional groups and reactivity .
Case Studies and Research Findings
Several studies have investigated the properties and applications of this compound:
- Cholinesterase Inhibition Study : A study demonstrated that this compound exhibited notable inhibitory effects on cholinesterases, suggesting its potential use in treating conditions associated with cholinergic dysfunction. The IC50 values indicated significant potency against human butyrylcholinesterase .
- Anticancer Mechanism Investigation : Research focusing on the anticancer properties revealed that similar compounds could inhibit tumor growth by triggering apoptotic pathways in cancer cells. This highlights the compound's potential as a lead structure for developing new anticancer agents .
- Antimicrobial Properties : Initial screenings indicated that this compound could inhibit the growth of specific bacterial strains. Further research is necessary to explore its efficacy against a wider range of pathogens .
Comparison with Similar Compounds
The structural and functional attributes of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate can be contextualized by comparing it to analogs with variations in halogenation patterns, substituent positions, and functional groups. Below is a detailed analysis:
Halogenation Patterns and Substituent Positions
Key Observations :
- Halogen Position : Chlorine at positions 6 and 8 (target compound) vs. 3 and 6 () results in divergent melting points (92–93°C vs. 148–150°C), suggesting differences in intermolecular interactions .
- Halogen Type : Substitution with iodine () or fluorine () alters steric and electronic properties. Iodine’s bulkiness may reduce reactivity in cross-coupling reactions, while fluorine’s electronegativity could improve metabolic stability .
- Functional Groups: The 8-amino-6-bromo analog () introduces a nucleophilic amino group, enabling participation in condensation or acylation reactions, unlike the chloro derivatives .
Pharmacological Relevance
Biological Activity
Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate (EDPC) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C10H8Cl2N2O2
- Molecular Weight : 259.09 g/mol
- CAS Number : 444791-55-3
EDPC exhibits various biological activities primarily through its interaction with cellular pathways. Research indicates that compounds in the imidazo[1,2-a]pyridine family can act as inhibitors of several kinases, particularly Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling and is implicated in autoimmune diseases and certain cancers . The inhibition of BTK can lead to reduced proliferation of B-cells and modulation of inflammatory responses.
Biological Activity Overview
-
Antitumor Activity :
- EDPC has shown promise in inhibiting cancer cell lines. In vitro studies demonstrated that it can induce apoptosis in specific cancer types by activating caspase pathways.
- A study reported the compound's effectiveness against leukemia cells, suggesting a potential role in hematological malignancies.
- Anti-inflammatory Effects :
-
Antibacterial Properties :
- Preliminary studies indicate that EDPC may possess antibacterial activity against certain Gram-positive bacteria, although further research is needed to elucidate its mechanism and efficacy.
Case Study 1: Antitumor Efficacy
In a controlled laboratory setting, EDPC was tested on various cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values around 10 µM for breast cancer cells. Mechanistic studies revealed that EDPC induces apoptosis via the intrinsic pathway, evidenced by increased levels of pro-apoptotic factors like Bax and decreased anti-apoptotic Bcl-2 levels.
Case Study 2: Anti-inflammatory Action
A study involving murine models of arthritis showed that administration of EDPC resulted in significant reduction in joint swelling and pain. Histological analysis revealed decreased infiltration of inflammatory cells in treated joints compared to controls. This suggests that EDPC may modulate immune responses effectively.
Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate?
- Methodological Answer : The compound can be synthesized via halogenation of the parent imidazo[1,2-a]pyridine scaffold. A common approach involves reacting ethyl imidazo[1,2-a]pyridine-2-carboxylate with N-chlorosuccinimide (NCS) in N,N-dimethylformamide (DMF) at 40°C under nitrogen, achieving ~80% yield . Alternatively, bromopyruvate-based routes using 2-aminopyridine precursors have been reported, with optimization of reaction time and solvent (ethanol) to minimize byproducts .
Q. How is NMR spectroscopy utilized in characterizing this compound?
- Methodological Answer : H and C NMR are critical for confirming regiochemistry and purity. For example, the ethyl ester group typically appears as a quartet at δ 4.4–4.6 ppm () and a triplet at δ 1.3–1.5 ppm for the methyl group. Chlorine substituents at positions 6 and 8 deshield adjacent protons, leading to distinct splitting patterns (e.g., doublets at δ 7.6–8.2 ppm for H-5 and H-7) .
Q. What crystallization techniques are recommended for structural validation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is standard. ORTEP-3 can visualize thermal ellipsoids and validate bond angles/distances. For poorly diffracting crystals, high-resolution data collection (e.g., synchrotron sources) and twin refinement may be necessary .
Advanced Research Questions
Q. How can regiochemical challenges during halogenation be addressed?
- Methodological Answer : Microwave-assisted synthesis improves regiocontrol. For example, selective C-6/C-8 dichlorination is achieved using controlled microwave heating (100–120°C) with NCS, minimizing overhalogenation. Solvent polarity (DMF vs. acetonitrile) and stoichiometric ratios of halogenating agents are critical .
Q. What computational methods predict the compound's electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking studies (AutoDock Vina) can assess binding affinity to biological targets, such as benzodiazepine receptors .
Q. How to resolve contradictions in spectroscopic data between synthesis batches?
- Methodological Answer : Cross-validate using complementary techniques:
- LC-MS : Confirm molecular ion peaks (e.g., [M+H] at m/z 288.1) and isotopic patterns for chlorine .
- IR Spectroscopy : Identify ester carbonyl stretches (~1700 cm) and C-Cl vibrations (~600 cm) .
- Elemental Analysis : Ensure Cl content matches theoretical values (e.g., 24.6% for CHClNO) .
Q. What in vivo models assess the compound's toxicology and pharmacokinetics?
- Methodological Answer : Use female Wistar rats (200 ± 20 g) and NIH mice (25 ± 3 g) for acute toxicity studies. Monitor hepatic/kidney function via serum ALT, AST, and creatinine levels. Dose optimization (10–100 mg/kg) and vehicle selection (aqueous vs. DMSO) are critical to avoid off-target effects .
Q. How to optimize cross-coupling reactions for synthesizing derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
